(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine
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Overview
Description
(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine is a bicyclic organic compound with a unique structure that features two fused furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a diol precursor, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Azides, nitriles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
3-Aminobenzotrifluoride: A derivative of trifluorotoluene, used in the synthesis of herbicides.
Uniqueness
(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine is unique due to its bicyclic structure and the presence of two amine groups. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1310682-07-5 |
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Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3S,3aS,6S,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine |
InChI |
InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2/t3-,4-,5-,6-/m0/s1 |
InChI Key |
XHQWSUCHPAVLNQ-BXKVDMCESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2[C@@H](O1)[C@H](CO2)N)N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N)N |
Origin of Product |
United States |
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